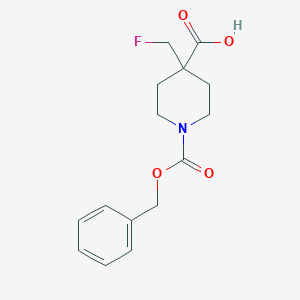

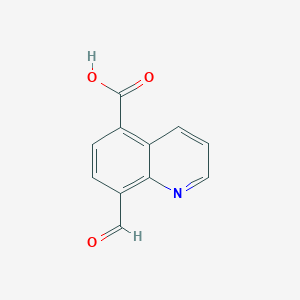

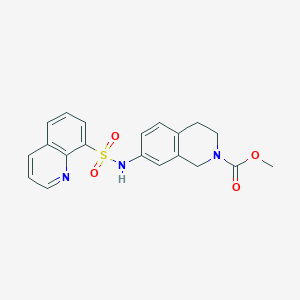

(Z)-methyl 3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(Z)-methyl 3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate, commonly known as MMB, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. MMB is a thiazolidinone derivative that has been synthesized through a variety of methods and has been shown to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

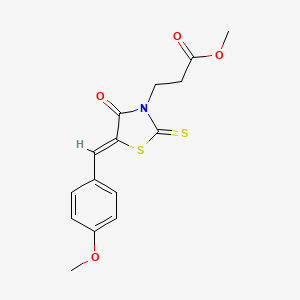

- Compound Description : This novel synthetic compound inhibits mushroom tyrosinase. Specifically, (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-iminothiazolidin-4-one (MHY773) has been studied extensively .

- Cosmetic Applications : Due to its skin-whitening properties, MHY773 holds promise for developing effective pharmacological and cosmetic agents .

- Synthesis : The compound 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one (2) was synthesized using a convenient step-economy approach based on multicomponent reaction (MCR) methodology .

Tyrosinase Inhibition and Skin-Whitening Properties

Synthesis and Cost-Effective Approach

Melanin Regulation and Hyperpigmentation Prevention

Mechanism of Action

Target of Action

The primary target of this compound, also known as methyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate, is tyrosinase . Tyrosinase is a key enzyme that catalyzes the initial rate-limiting steps of melanin synthesis .

Mode of Action

The compound interacts with the active site of tyrosinase, inhibiting its activity . It exhibits potent tyrosinase inhibitory activity, with IC50 values of 2.87 μM and 8.06 μM for monophenolase and diphenolase, respectively . This inhibition is greater than that of kojic acid, a widely-known tyrosinase inhibitor .

Biochemical Pathways

The compound affects the melanogenesis pathway by inhibiting tyrosinase . Melanogenesis is a complex biochemical process that includes melanin production and distribution to skin, hair follicles, and eyes where melanocytes, or pigment-producing cells, are localized . By inhibiting tyrosinase, the compound suppresses melanin production .

Result of Action

The compound’s action results in the suppression of melanin production via the inhibition of tyrosinase activity . This leads to a reduction in melanin content, as demonstrated in B16F10 melanoma cells . Therefore, it could be a promising candidate for the development of effective pharmacological and cosmetic agents for skin-whitening .

Action Environment

The environment can influence the compound’s action, efficacy, and stability. For instance, UV light exposure can increase melanogenesis substantially via tyrosinase activation . .

properties

IUPAC Name |

methyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S2/c1-19-11-5-3-10(4-6-11)9-12-14(18)16(15(21)22-12)8-7-13(17)20-2/h3-6,9H,7-8H2,1-2H3/b12-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFWWOTCPYVYRQO-XFXZXTDPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-[(2,5-dioxopyrrolidin-3-yl)methyl]piperidine-1-carboxylate](/img/structure/B2850798.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[[5-(4-ethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2850799.png)

![methyl 3-{5-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]furan-2-yl}thiophene-2-carboxylate](/img/structure/B2850801.png)

![N-(2-pyridin-2-ylethyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2850807.png)

![(5R)-6-[(tert-Butoxy)carbonyl]-6-azaspiro[2.5]octane-5-carboxylic acid](/img/structure/B2850808.png)

![3-[[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2850812.png)